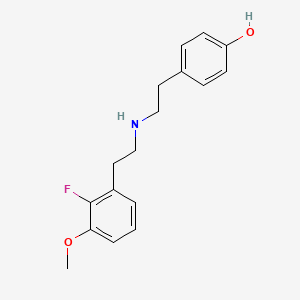
4-(2-((2-Fluoro-3-methoxyphenethyl)amino)ethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((2-Fluoro-3-methoxyphenethyl)amino)ethyl)phenol is an organic compound that belongs to the class of phenols It features a phenol group attached to a 2-fluoro-3-methoxyphenethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Fluoro-3-methoxyphenethyl)amino)ethyl)phenol typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative is reacted with a fluoro-substituted phenethylamine under basic conditions . The reaction conditions often require a strong base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-((2-Fluoro-3-methoxyphenethyl)amino)ethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho or para to the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of nitro groups results in amines.
Applications De Recherche Scientifique
4-(2-((2-Fluoro-3-methoxyphenethyl)amino)ethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-((2-Fluoro-3-methoxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the fluoro and methoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- ZM 241385
Uniqueness
4-(2-((2-Fluoro-3-methoxyphenethyl)amino)ethyl)phenol is unique due to the presence of both fluoro and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability and binding affinity to specific targets, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C17H20FNO2 |
|---|---|
Poids moléculaire |
289.34 g/mol |
Nom IUPAC |
4-[2-[2-(2-fluoro-3-methoxyphenyl)ethylamino]ethyl]phenol |
InChI |
InChI=1S/C17H20FNO2/c1-21-16-4-2-3-14(17(16)18)10-12-19-11-9-13-5-7-15(20)8-6-13/h2-8,19-20H,9-12H2,1H3 |
Clé InChI |
AYGWXRNJSOCWFW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1F)CCNCCC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


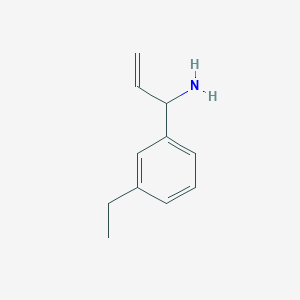
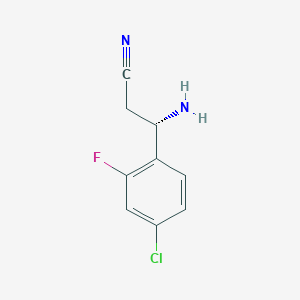
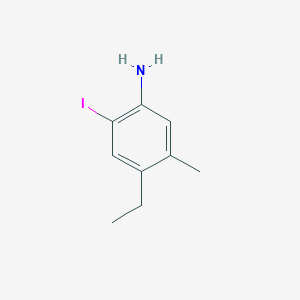
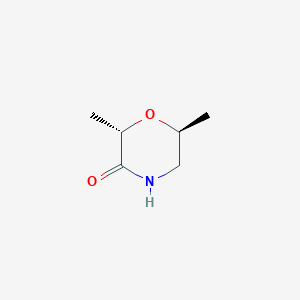
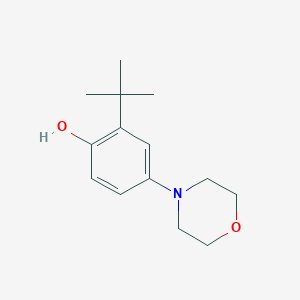
![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)
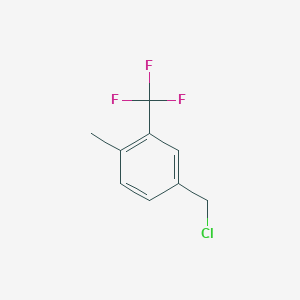
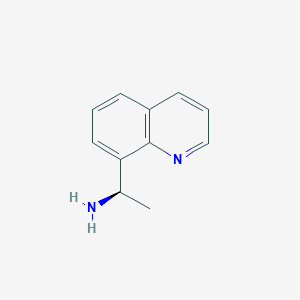
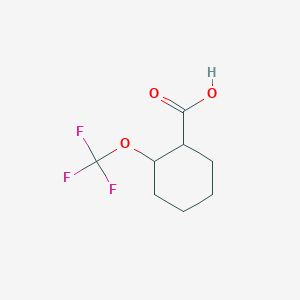

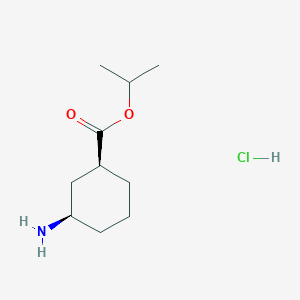

![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)

